molecular formula C13H15NO3 B12909733 3-(2,3-Dimethoxybenzylidene)pyrrolidin-2-one

3-(2,3-Dimethoxybenzylidene)pyrrolidin-2-one

Cat. No.: B12909733
M. Wt: 233.26 g/mol
InChI Key: ZUNNYFWECCKNDX-NTMALXAHSA-N
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Description

3-(2,3-Dimethoxybenzylidene)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidin-2-ones, which are five-membered lactams. These compounds are widely encountered in both natural products and synthetic compounds due to their potent biological activities and diverse functional properties

Preparation Methods

The synthesis of 3-(2,3-Dimethoxybenzylidene)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of N-substituted piperidines via a cascade reaction. This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-(2,3-Dimethoxybenzylidene)pyrrolidin-2-one undergoes various chemical reactions, including:

Scientific Research Applications

3-(2,3-Dimethoxybenzylidene)pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,3-Dimethoxybenzylidene)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

(3Z)-3-[(2,3-dimethoxyphenyl)methylidene]pyrrolidin-2-one

InChI

InChI=1S/C13H15NO3/c1-16-11-5-3-4-9(12(11)17-2)8-10-6-7-14-13(10)15/h3-5,8H,6-7H2,1-2H3,(H,14,15)/b10-8-

InChI Key

ZUNNYFWECCKNDX-NTMALXAHSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C\2/CCNC2=O

Canonical SMILES

COC1=CC=CC(=C1OC)C=C2CCNC2=O

Origin of Product

United States

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